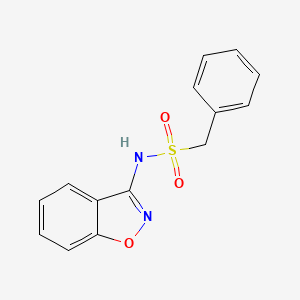

N-1,2-benzisoxazol-3-yl-1-phenylmethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-1,2-benzisoxazol-3-yl-1-phenylmethanesulfonamide” is a compound that belongs to the benzisoxazole family . Benzisoxazole analogues are a privileged scaffold in biological chemistry and have been the subject of numerous investigations . They exhibit promising anti-glycation, anticancer, antibacterial, anti-inflammatory, and other activities .

Synthesis Analysis

The synthesis of benzisoxazole derivatives has been explored in various studies . For instance, one method involves base-catalyzed cyclization of o-hydroxyphenylketoximes . Another study discussed the synthesis of a (1,2-benzisothiazol-3-yl)piperazine derivative due to its potent and selective profile in primary CNS tests .Molecular Structure Analysis

The molecular structure of “N-1,2-benzisoxazol-3-yl-1-phenylmethanesulfonamide” would be similar to other benzisoxazole derivatives. It contains a benzene-fused isoxazole ring structure .Chemical Reactions Analysis

Benzisoxazole derivatives can undergo various chemical reactions. For example, substituted (1,2-benzisoxazol-3-yl) acetates with electron-donating and dialkylamino substituents can undergo novel ring transformations on treatment with strong bases .Applications De Recherche Scientifique

Pharmacology: Anticonvulsant Efficacy

In pharmacology, benzisoxazole derivatives like N-1,2-benzisoxazol-3-yl-1-phenylmethanesulfonamide have been studied for their anticonvulsant properties . These compounds are of interest due to their potential to treat seizure disorders, acting on the central nervous system to prevent convulsions. The research in this area aims to develop safer and more effective antiepileptic drugs.

Medicinal Chemistry: Drug Discovery

Benzisoxazole scaffolds are considered valuable in drug discovery due to their diverse biological activities . They serve as pharmacophores—the part of a molecular structure responsible for a drug’s biological action—and are used to synthesize new compounds with potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents.

Material Science: Functional Materials Fabrication

The unique properties of benzisoxazole compounds extend their application to the field of material science. They are used as building blocks for synthesizing functional materials with specific properties, which can be utilized in various industrial applications .

Biochemistry: Enzyme Inhibition

In biochemistry, benzisoxazole derivatives are explored for their ability to inhibit certain enzymes . This can be crucial for understanding disease mechanisms and developing inhibitors that can serve as drugs to treat various conditions where enzyme activity needs to be regulated.

Environmental Science: Pollutant Degradation

Research into benzisoxazole derivatives includes their potential use in environmental science, particularly in the degradation of pollutants . These compounds could be part of bioremediation strategies to clean up contaminated sites by breaking down harmful substances into less toxic forms.

Agriculture: Pest Control

Although specific data on the use of N-1,2-benzisoxazol-3-yl-1-phenylmethanesulfonamide in agriculture is limited, related benzisoxazole compounds are being investigated for their potential use in pest control . They could provide a basis for developing new pesticides that are more effective and environmentally friendly.

Mécanisme D'action

While the specific mechanism of action for “N-1,2-benzisoxazol-3-yl-1-phenylmethanesulfonamide” is not mentioned in the retrieved papers, benzisoxazole derivatives have been shown to exhibit various biological activities. For instance, some benzisoxazole-embedded drug molecules such as risperidone and zonisamide exhibit anticonvulsant actions . They may act by blocking repetitive firing of voltage-gated sodium channels, reducing T-type calcium channel currents, or binding allosterically to GABA receptors .

Safety and Hazards

The safety data sheet for a related compound, (1,2-Benzisoxazol-3-yl)acetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

Benzisoxazole derivatives are a promising area of research in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring the wide spectrum of applications of these motifs, formulating advanced drug molecules embedded with benzisoxazole motifs, and investigating the potential of these compounds as drug candidates .

Propriétés

IUPAC Name |

N-(1,2-benzoxazol-3-yl)-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c17-20(18,10-11-6-2-1-3-7-11)16-14-12-8-4-5-9-13(12)19-15-14/h1-9H,10H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPSTJRWUGTYTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NC2=NOC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,2-benzoxazol-3-yl)-1-phenylmethanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-aminoethyl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5515419.png)

![4-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5515438.png)

![3-{1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5515442.png)

![3-[2-(dimethylamino)ethyl]-8-(5-isopropyl-2-methyl-3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5515453.png)

![8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5515468.png)

![(1R*,2S*)-2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-N-methylcyclohexanecarboxamide](/img/structure/B5515486.png)

![methyl 4-{[(2-benzoylhydrazino)carbonothioyl]amino}benzoate](/img/structure/B5515490.png)

![(4aS*,8aR*)-1-(3-methylbutyl)-6-[3-(6-oxo-1,6-dihydropyridazin-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5515493.png)

![2-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5515504.png)

![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5515512.png)

![2-isobutyl-8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5515515.png)